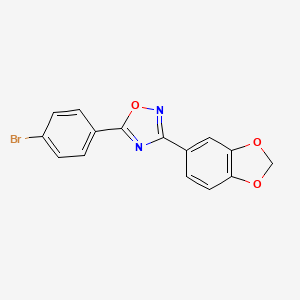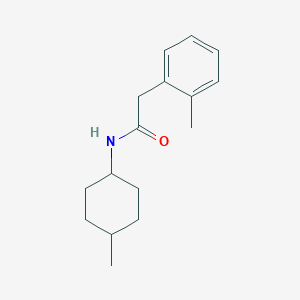
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide, also known as CFA, is a synthetic compound that belongs to the family of amides. It is widely used in scientific research due to its unique properties, including its ability to bind to specific receptors in the brain and alter their function.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide is widely used in scientific research to study the function of specific receptors in the brain, including the cannabinoid receptor type 1 (CB1) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. This compound is a potent and selective CB1 receptor antagonist, which means it can block the effects of cannabinoids on this receptor. It is also a TRPV1 receptor agonist, which means it can activate this receptor and produce a range of physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide is complex and involves its interaction with specific receptors in the brain. As a CB1 receptor antagonist, this compound can block the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, on this receptor. This can lead to a range of physiological effects, including decreased appetite and altered pain perception. As a TRPV1 receptor agonist, this compound can activate this receptor and produce a range of physiological effects, including increased pain sensitivity and inflammation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including its ability to alter pain perception, appetite, and inflammation. As a CB1 receptor antagonist, this compound can decrease appetite and alter pain perception. As a TRPV1 receptor agonist, this compound can increase pain sensitivity and inflammation. These effects have been studied extensively in animal models and have provided valuable insights into the function of these receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide has several advantages for lab experiments, including its potency and selectivity for specific receptors in the brain. However, it also has several limitations, including its potential for off-target effects and its limited solubility in water. These limitations must be carefully considered when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide, including its potential use in the development of new drugs for the treatment of pain, inflammation, and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on specific receptors in the brain. Finally, the development of new synthetic methods for this compound may lead to improved purity and yield, which could further enhance its usefulness in scientific research.
Synthesemethoden
The synthesis of 2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide involves a multi-step process that begins with the reaction of 4-chloro-2-fluoroaniline with cyclohexylamine in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to form the final product, this compound. The purity of the product is typically confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-11-7-6-10(13(16)9-11)8-14(18)17-12-4-2-1-3-5-12/h6-7,9,12H,1-5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWMQMLJKASHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5374079.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5374087.png)
![N-(2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5374095.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374098.png)
![(2-bromo-6-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5374104.png)

![2-(methyl{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)ethanol](/img/structure/B5374109.png)
![N-[4-(4-cyclohexyl-1,4-diazepan-1-yl)-4-oxobutyl]acetamide](/img/structure/B5374120.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-4-iodobenzamide](/img/structure/B5374128.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1,4-diazepane](/img/structure/B5374139.png)

![2-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5374168.png)
![3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5374175.png)
![(2R*,3S*,6R*)-5-(cyclopentylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5374185.png)